Regioisomeric Differentiation: 3-Carboxylate vs. 2-Carboxylate Pyrrole Derivatives
Ethyl 5-formyl-1H-pyrrole-3-carboxylate (CAS 1207560-64-2) is a 3-carboxylate regioisomer, whereas a closely related analog, ethyl 5-formyl-1H-pyrrole-2-carboxylate (CAS 7126-50-3), is a 2-carboxylate regioisomer. This positional difference results in distinct reactivity and biological activity profiles. While no direct head-to-head study compares the two, class-level inference indicates that the 3-carboxylate scaffold is a privileged structure in medicinal chemistry, often associated with selective COX-2 inhibition and other biological activities, whereas the 2-carboxylate analog is more frequently explored for its cytotoxic properties and as a model for conformational studies . The 3-carboxylate positioning influences the electronic distribution of the pyrrole ring, which can affect the compound's interaction with biological targets and its reactivity in subsequent synthetic transformations .
| Evidence Dimension | Regioisomerism and Associated Biological Activity Profile |
|---|---|
| Target Compound Data | Ethyl 5-formyl-1H-pyrrole-3-carboxylate (CAS 1207560-64-2); 3-carboxylate regioisomer; associated with COX-2 inhibition scaffold (class-level) and CCR5 antagonism potential (preliminary screening) [1]. |
| Comparator Or Baseline | Ethyl 5-formyl-1H-pyrrole-2-carboxylate (CAS 7126-50-3); 2-carboxylate regioisomer; associated with cytotoxic effects and used as a model for conformational studies . |
| Quantified Difference | Not quantifiable; differentiation is based on qualitative difference in regioisomerism and associated class-level activity profiles. |
| Conditions | Class-level inference based on literature trends for pyrrole-3-carboxylate and pyrrole-2-carboxylate derivatives in medicinal chemistry. |
Why This Matters
For medicinal chemistry projects targeting COX-2 or CCR5, the 3-carboxylate regioisomer is the appropriate scaffold, and substitution with the 2-carboxylate analog would lead to a different biological profile and potential project failure.
- [1] Semantic Scholar. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Retrieved April 2026. View Source
